methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate
Description
Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a pyridazinone derivative characterized by a 2-fluoro-4-methoxyphenyl substituent at the 3-position of the pyridazinone core and a glycinate ester moiety linked via an acetyl group. Its molecular formula is C₁₈H₁₇FN₃O₅, with a molecular weight of ~354.3 g/mol (estimated from analogs in ). The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C16H16FN3O5 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C16H16FN3O5/c1-24-10-3-4-11(12(17)7-10)13-5-6-15(22)20(19-13)9-14(21)18-8-16(23)25-2/h3-7H,8-9H2,1-2H3,(H,18,21) |
InChI Key |
CECXOGGMGGHWAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Aryl-Substituted Pyridazinone
The intermediate is synthesized via a Friedel-Crafts alkylation followed by cyclization. In a representative procedure:
-
2-Fluoro-4-methoxybenzaldehyde is reacted with malonic acid in acetic anhydride to form α,β-unsaturated carbonyl compounds.
-
Hydrazine hydrate is introduced to induce cyclization, yielding the pyridazinone core.
-
Bromoacetylation at the N1 position is achieved using bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base (yield: 78–82%).
Critical parameters include maintaining anhydrous conditions and temperatures between 0–5°C during bromoacetylation to minimize side reactions.
| Parameter | Value |
|---|---|
| Temperature | −20°C to −25°C |
| Solvent | THF |
| Base | DBU |
| Reaction Time | 8–12 hours |
| Purification | Flash chromatography |
| Yield | 88% |
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature Control
Maintaining subzero temperatures (−20°C to −25°C) is critical during glycine coupling to prevent:
Scalability and Yield Improvements
-
Pilot-scale reactions (100 g substrate) achieved 85–88% yield by gradient elution chromatography.
-
Residual solvents (THF, acetone) are reduced to <0.1% via vacuum drying at 40°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Alternative Glycine Coupling Methods
A patent-pending method utilizes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for side-chain introduction. While this approach offers milder conditions (room temperature, aqueous media), it requires pre-functionalization with azide groups, complicating the synthesis.
Table 2: Comparison of Coupling Strategies
| Method | Yield | Temperature | Pros | Cons |
|---|---|---|---|---|
| DBU-mediated | 88% | −20°C | High regioselectivity | Cryogenic conditions |
| CuAAC | 75% | 25°C | Ambient conditions | Additional functionalization |
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyridazinone ring.
Reduction: Reduction reactions may target the carbonyl group in the pyridazinone ring.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hyd
Biological Activity
Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄F N₂O₄
- Molecular Weight : 292.27 g/mol
- CAS Number : 1246073-97-1
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of similar pyridazin compounds can inhibit the proliferation of various human cancer cell lines. For instance, analogs have demonstrated significant antiproliferative activity against HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cell lines at low micromolar concentrations .
- Induction of Apoptosis : The compound is believed to induce apoptosis in cancer cells, as evidenced by TUNEL assays that show clustered positive signals in treated groups compared to controls, indicating increased apoptotic activity .
- Anti-Angiogenesis Effects : In vivo studies have reported a reduction in vessel density in tumors treated with similar compounds, suggesting that this compound may also inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Efficacy Against Cancer Cell Lines
The efficacy of this compound was evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 5.0 | Inhibition of proliferation |
| HCT116 | 4.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 6.0 | Anti-angiogenesis |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure, suggesting its potential as an anticancer agent .
- In Vivo Mouse Model : In an animal model with colon carcinoma, treatment with a related compound led to prolonged survival and reduced tumor burden, indicating effective anti-cancer properties through both direct cytotoxicity and modulation of tumor microenvironment factors such as angiogenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound is part of a broader class of pyridazinone acetamides. Key analogs and their differences are summarized below:
Key Observations:
Fluorine at the 2-position may enhance metabolic stability compared to para-substituted analogs .
Amino Acid/Ester Modifications: Replacement of glycinate with leucinate () increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. The pyridin-4-yl acetamide group () introduces aromaticity and hydrogen-bonding capability, which may enhance receptor interactions.
Pharmacological and Physicochemical Comparisons
Limited pharmacological data are available for the target compound, but insights can be drawn from related pyridazinone derivatives:
- Formyl Peptide Receptor (FPR) Activity: Thio-derivatives of pyridazinones (e.g., compounds in ) show FPR modulation, suggesting the core structure’s relevance in immunomodulation. The target compound’s fluorine and methoxy groups may fine-tune this activity .
- Solubility and Bioavailability: Glycinate esters (as in the target compound) generally exhibit better solubility than non-esterified analogs. For example, the leucinate analog () has a higher molecular weight but similar solubility due to esterification .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the common synthetic routes for methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenation of aniline derivatives (e.g., chlorination or fluorination) to generate intermediates like 3-chloro-4-methoxyaniline. Subsequent coupling with 2-chloroacetyl chloride forms an acetamide intermediate, which is reacted with a pyridazinone derivative under controlled conditions (e.g., ethanol or acetic acid as solvents, acid catalysts). Final esterification with glycinate derivatives completes the synthesis. Key steps require optimization of temperature, solvent polarity, and reaction time to maximize yield (70–85%) and purity. Chromatography (e.g., silica gel) is critical for purification .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Nuclear magnetic resonance (NMR) identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridazinone protons at δ 6.5–7.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks). Infrared (IR) spectroscopy detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves 3D structure, hydrogen bonding, and torsional angles. For example, the pyridazinone ring’s planarity and fluorine’s electronic effects on phenyl substituents can be validated .
Q. What key structural features influence its reactivity and biological interactions?
- Methodological Answer :
- The 2-fluoro-4-methoxyphenyl group enhances electron-withdrawing effects, stabilizing the pyridazinone core and directing electrophilic substitution.
- The acetamide linker facilitates hydrogen bonding with biological targets (e.g., enzymes), while the glycinate ester improves solubility for in vitro assays.
- Substituent positioning (e.g., fluorine vs. methoxy groups) alters pharmacokinetic properties like logP and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data?
- Methodological Answer :
- Step 1 : Compare density functional theory (DFT)-optimized geometries with SCXRD-derived bond lengths/angles. Discrepancies >0.1 Å may indicate solvent effects or crystal packing forces.
- Step 2 : Use SHELXPRO to refine hydrogen-bonding networks (e.g., graph-set analysis) and validate against Hirshfeld surfaces.
- Step 3 : Reconcile NMR chemical shifts with gauge-including projector-augmented wave (GIPAW) calculations for solid-state NMR data .
Q. What strategies optimize the coupling reaction between pyridazinone intermediates and glycinate derivatives?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling or copper(I) iodide for Ullmann-type reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Byproduct Mitigation : Add molecular sieves to absorb water in esterification steps, reducing hydrolysis side reactions. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, tert-butyl), or electron-donating (NH₂) groups at the phenyl ring.
- Assay Design : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or surface plasmon resonance (SPR).
- Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values. Prioritize derivatives with >50% inhibition at 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
